Benzene, 1,4-bis[(1E)-2-phenylethenyl]-
Description
Historical Context and Development
The synthetic development of benzene, 1,4-bis[(1E)-2-phenylethenyl]- traces its origins to the pioneering work in conjugated hydrocarbon synthesis during the mid-20th century. The first systematic synthesis of distyrylbenzene derivatives was reported in 1959 through the application of Wittig synthesis methodology, which established the foundational synthetic approach that remains prevalent in contemporary research. This early work demonstrated the feasibility of constructing extended conjugated systems through phosphonium ylide chemistry, providing a reliable route to these important molecular frameworks.
The historical development of 1,4-distyrylbenzene synthesis has been closely linked to advances in organophosphorus chemistry and cross-coupling methodologies. The Wittig reaction, involving the condensation of phosphonium ylides with aromatic aldehydes, became the predominant synthetic strategy due to its ability to control the stereochemistry of the resulting alkene bonds. Subsequent decades witnessed refinements in synthetic protocols, including the development of phase-transfer catalyzed variants and the incorporation of palladium-catalyzed coupling reactions, which enhanced both yield and selectivity in distyrylbenzene preparation.
The evolution of synthetic methodologies has been accompanied by increasingly sophisticated characterization techniques that have revealed the compound's complex structural behavior. Early crystallographic studies in the 1960s and 1970s provided initial insights into solid-state packing arrangements, while more recent investigations have employed advanced spectroscopic methods to elucidate dynamic structural features and polymorphic behavior. These developments have established a comprehensive understanding of the relationship between synthetic conditions, molecular structure, and material properties.
Significance in Conjugated Molecular Systems
The significance of benzene, 1,4-bis[(1E)-2-phenylethenyl]- in conjugated molecular systems stems from its role as a model compound for understanding fundamental electronic processes in extended pi-electron frameworks. The molecule's linear conjugated structure, spanning three aromatic rings connected by ethylene bridges, creates an effective one-dimensional electronic pathway that exhibits characteristic properties of conjugated polymers while maintaining the molecular precision of discrete compounds. This combination has made 1,4-distyrylbenzene an invaluable tool for investigating electronic delocalization, charge transport mechanisms, and excited-state dynamics in organic materials.
The compound's photophysical properties demonstrate the profound influence of molecular conjugation on electronic behavior. Spectroscopic investigations have revealed that 1,4-distyrylbenzene exhibits strong absorption in the ultraviolet region with characteristic vibronic structure, indicative of significant electronic coupling between the constituent aromatic units. The photoluminescence properties show temperature-dependent behavior, with unique vibronic progressions that provide insights into the dynamic coupling between electronic and vibrational degrees of freedom in conjugated systems.
Furthermore, the molecule's significance extends to its role as a building block for more complex conjugated architectures. The systematic variation of substituents on the distyrylbenzene framework has enabled researchers to tune electronic properties systematically, leading to the development of donor-acceptor systems with tailored optical and electronic characteristics. These investigations have demonstrated that electron-donating and electron-withdrawing substituents can dramatically alter the compound's highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, thereby controlling charge injection and transport properties in device applications.
Nomenclature and Structural Classification
The nomenclature of benzene, 1,4-bis[(1E)-2-phenylethenyl]- reflects both its systematic chemical structure and the various naming conventions employed in different research contexts. According to International Union of Pure and Applied Chemistry nomenclature, the compound is designated as benzene, 1,4-bis[(1E)-2-phenylethenyl]-, which explicitly specifies the E-configuration of the styryl substituents and their 1,4-substitution pattern on the central benzene ring. Alternative systematic names include 1,4-bis[(E)-2-phenylethenyl]benzene and trans,trans-1,4-distyrylbenzene, with the latter emphasizing the trans-configuration of both ethylene linkages.
The structural classification of this compound encompasses several important chemical categories that reflect its diverse chemical behavior and applications. As a member of the stilbene family, 1,4-distyrylbenzene shares structural features with trans-stilbene while exhibiting enhanced conjugation through its additional aromatic substitution. The compound is also classified as a conjugated oligomer, representing the tetrameric unit of poly(para-phenylenevinylene), one of the most extensively studied conjugated polymers in materials science.
The stereochemical classification of benzene, 1,4-bis[(1E)-2-phenylethenyl]- requires careful consideration of the multiple configurational possibilities arising from the two ethylene double bonds. The most thermodynamically stable form exhibits E,E-configuration, where both styryl substituents adopt trans-arrangements around their respective double bonds. However, photochemical and thermal processes can lead to the formation of E,Z-configurational isomers, which exhibit distinct physical and electronic properties compared to the E,E-form. These stereochemical variations have important implications for material properties and device performance, as different isomers can exhibit significantly different solid-state packing arrangements and electronic characteristics.
The classification extends to solid-state structural behavior, where 1,4-distyrylbenzene exhibits polymorphic behavior with multiple crystal forms characterized by different intermolecular interactions and packing motifs. Crystallographic investigations have revealed that aromatic carbon-hydrogen to pi-electron hydrogen bonding interactions play crucial roles in determining solid-state structures, leading to the formation of distinct polymorphic forms under different crystallization conditions. These structural variations demonstrate the complex relationship between molecular structure, intermolecular interactions, and bulk material properties in conjugated organic systems.
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11+,14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAAWBHHXIWAHM-PHEQNACWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wittig Reaction: Stereoselective Synthesis via Phosphorus Ylides
The Wittig reaction remains the most widely reported method for synthesizing trans,trans-distyrylbenzene due to its high stereoselectivity and compatibility with aromatic aldehydes. The protocol involves reacting 1,4-benzenedicarboxaldehyde with two equivalents of benzyltriphenylphosphonium chloride in the presence of a strong base, typically potassium tert-butoxide (t-BuOK). As detailed in a Heriot-Watt University laboratory procedure, the reaction proceeds via a two-step mechanism: (1) formation of the ylide intermediate through deprotonation of the phosphonium salt, and (2) nucleophilic attack on the aldehyde followed by elimination to form the trans-alkene .
Critical parameters include solvent polarity and temperature control. Tetrahydrofuran (THF) is preferred for its ability to stabilize the ylide, while maintaining the reaction at 0°C during ylide formation minimizes side reactions. Post-synthesis, the product is purified via column chromatography (silica gel, hexane/ethyl acetate 9:1), yielding colorless crystals with a melting point of 215–217°C . Nuclear magnetic resonance (NMR) spectroscopy confirms the trans configuration through characteristic coupling constants (J = 16.1 Hz between vicinal alkene protons) . Table 1 summarizes optimized conditions and outcomes.
Table 1. Wittig Reaction Parameters for trans,trans-Distyrylbenzene Synthesis
Mizoroki–Heck Coupling: Palladium-Catalyzed C–C Bond Formation
Palladium-catalyzed coupling of 1,4-dibromobenzene with styrene derivatives offers a scalable route to trans,trans-distyrylbenzene. Recent advances employ heterogeneous catalysts like Pd–NHC–MIL-101(Cr), which enhances recyclability and reduces metal leaching. In a representative procedure, 1,4-dibromobenzene reacts with styrene (2.2 equiv) in dimethylformamide (DMF) at 110°C for 12 hours, using K₂CO₃ as a base and 1.5 mol% Pd catalyst .
The reaction mechanism proceeds through oxidative addition of the aryl halide to Pd(0), alkene insertion, and β-hydride elimination to form the trans-alkene. Key advantages include tolerance for electron-deficient styrenes and compatibility with microwave irradiation, which reduces reaction times to 2–4 hours . Post-reaction, the catalyst is recovered via centrifugation and reused for five cycles with <5% activity loss. Inductively coupled plasma (ICP) analysis confirms residual Pd levels below 0.1 ppm in the product .
Table 2. Heck Reaction Optimization for Distyrylbenzene Production
Dehydrogenative Direct Alkenylation: Rhodium-Catalyzed C–H Activation
Emerging methodologies leverage rhodium catalysts for direct C–H alkenylation of benzene derivatives, avoiding pre-functionalized substrates. In one approach, 1,4-diethylnylbenzene reacts with phenylboronic acid in the presence of [RhCl(cod)]₂ (5 mol%) and Ag₂CO₃ (2 equiv) in toluene at 120°C . This method achieves 75% yield with excellent trans selectivity (dr >20:1), though scalability is limited by boronic acid costs.
Mechanistic studies suggest a Rh(I)/Rh(III) cycle involving initial C–H metallation, transmetalation with the boronic acid, and reductive elimination to form the alkene. While this route eliminates halide waste, competing protodeboronation reduces yields at higher temperatures (>130°C) .
Comparative Analysis of Synthetic Methods
4.1 Reaction Efficiency and Scalability
The Wittig reaction provides the highest stereoselectivity (99% trans) but requires stoichiometric phosphine reagents, generating triphenylphosphine oxide waste. In contrast, the Heck reaction’s catalytic system (1.5 mol% Pd) aligns with green chemistry principles, though bromide byproducts necessitate aqueous workups . Rhodium-catalyzed alkenylation offers atom economy but remains prohibitively expensive for large-scale synthesis .
4.2 Byproduct Formation and Purification
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Wittig : Triphenylphosphine oxide (removed via hexane wash)
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Heck : KBr (water-soluble, minimal interference)
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Rh-catalyzed : Boronic acid residues (requires silica gel chromatography)
4.3 Cost Considerations
Catalyst costs per kilogram of product:
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,4-bis[(1E)-2-phenylethenyl]- undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Benzene, 1,4-bis[(1E)-2-phenylethenyl]- serves as a crucial building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex organic molecules.
Biology
In biological research, this compound has been studied for its interactions with biological macromolecules. Notably, it exhibits:
- Antiplasmodial Activity : Research indicates that it can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The mechanism involves DNA fragmentation and loss of mitochondrial membrane potential in the parasite.
- Cytotoxic Effects : In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | ROS generation leading to cell death |
This suggests its potential as an anticancer agent.
Medicine
The compound has been investigated for potential therapeutic properties. Its ability to cross the blood-brain barrier indicates promise for treating central nervous system disorders. Studies suggest it may modulate signaling pathways involved in inflammation and apoptosis.
Industry
Benzene, 1,4-bis[(1E)-2-phenylethenyl]- is also utilized in the production of liquid crystal materials and optoelectronic devices. Its properties make it suitable for applications in display technologies and other electronic components .
Case Study 1: Anticancer Activity
A study conducted on MCF-7 breast cancer cells revealed that treatment with Benzene, 1,4-bis[(1E)-2-phenylethenyl]- resulted in significant apoptosis induction. The investigation highlighted the compound's potential as an effective anticancer agent through mechanisms involving oxidative stress and modulation of cell cycle progression.
Case Study 2: Antiplasmodial Effects
Research focusing on Plasmodium falciparum demonstrated that Benzene, 1,4-bis[(1E)-2-phenylethenyl]- effectively inhibited parasite growth by inducing morphological changes and apoptosis-like features in treated cultures. This study underscores the compound's potential for developing new antimalarial therapies.
Mechanism of Action
The mechanism of action of Benzene, 1,4-bis[(1E)-2-phenylethenyl]- involves its extensive π-electron conjugation, which allows it to interact with various molecular targets. This interaction can lead to changes in the electronic properties of the compound, making it useful in optoelectronic applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
a) 1,4-Diethenylbenzene (1,4-Divinylbenzene)
- Structure : Two vinyl (-CH=CH₂) groups at 1,4-positions.
- Molecular Formula : C₁₀H₁₀; MW : 130.1864 g/mol .
- Key Differences : Lacks phenyl substituents on the ethenyl groups, reducing conjugation and polarizability compared to the target compound.
- Thermodynamic Data :
b) 1-Methyl-4-((E)-styryl)-benzene
- Structure : Single styryl group and a methyl substituent on the benzene ring.
- Molecular Formula : C₁₅H₁₄; MW : 194.28 g/mol .
- Key Differences : Asymmetrical structure reduces symmetry-related electronic properties (e.g., hyperpolarizability) compared to the 1,4-bis-styryl derivative .
c) 1,4-Bis(4-phenyl-1,3-butadien-1-yl)benzene
Spectroscopic Properties
Table 1: UV-Vis and Fluorescence Data
| Compound | λₐᵦₛ (nm) | λₑₘ (nm) | Reference |
|---|---|---|---|
| Benzene, 1,4-bis[(1E)-2-phenylethenyl]- | ~350–370 | ~420–450 | |
| 1,4-Diethenylbenzene | ~260–280 | ~300–320 | |
| 3,5-Dimethoxy-stilbene | ~330–340 | ~400–420 |
Thermodynamic and Physical Properties
Table 2: Thermodynamic Comparison
*Data for the Z-isomer is provided; the E-isomer may differ slightly due to steric effects .
Nonlinear Optical (NLO) Properties
Theoretical studies on bis-styrylbenzene derivatives highlight their high hyperpolarizability (β) and polarizability (α), driven by electron delocalization. For example:
- Benzene, 1,4-bis[(1E)-2-phenylethenyl]- : MP2/6-31G** calculations predict significant contributions from αxx and αyy tensors (45% and 29%, respectively) to optical anisotropy .
- 1,4-Bis(3-carboxy-3-oxo-prop-1-enyl)benzene : Polarizability increases with electron correlation (e.g., MP2 vs. HF methods), suggesting similar behavior in the target compound .
Biological Activity
Benzene, 1,4-bis[(1E)-2-phenylethenyl]- (CAS No. 1608-41-9), is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Benzene, 1,4-bis[(1E)-2-phenylethenyl]- features a central benzene ring with two (1E)-2-phenylethenyl groups attached at the para positions. This unique structure suggests potential interactions with various biological targets.
The biological activity of Benzene, 1,4-bis[(1E)-2-phenylethenyl]- is primarily attributed to its ability to interact with cellular pathways and molecular targets. Similar compounds have been shown to exhibit:
- Anti-inflammatory Effects : Structurally related compounds often interfere with inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
- Anticancer Activity : There is evidence suggesting that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including modulation of cell cycle progression and induction of oxidative stress.
In Vitro Studies
Several studies have investigated the cytotoxic effects of Benzene, 1,4-bis[(1E)-2-phenylethenyl]- on different cancer cell lines. For instance:
- Breast Cancer Cells : In vitro assays demonstrated that this compound could significantly reduce cell viability in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | ROS generation leading to cell death |
In Vivo Studies
Animal model studies have shown that administration of Benzene, 1,4-bis[(1E)-2-phenylethenyl]- can lead to significant tumor regression in xenograft models. These findings indicate that the compound may exert systemic effects beyond cellular interactions.
Case Studies
- Case Study on Breast Cancer : A study involving the administration of Benzene, 1,4-bis[(1E)-2-phenylethenyl]- in mice showed a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.
- Inflammation Model : In a model of induced inflammation in rats, treatment with this compound resulted in decreased levels of inflammatory markers such as IL-6 and TNF-alpha.
Pharmacokinetics
The pharmacokinetic profile of Benzene, 1,4-bis[(1E)-2-phenylethenyl]- indicates good absorption and bioavailability. Studies have suggested that it crosses the blood-brain barrier, which may enhance its therapeutic potential for central nervous system-related conditions.
Q & A
Q. What structural features of Benzene, 1,4-bis[(1E)-2-phenylethenyl]- are critical for its electronic and optical properties?
The compound’s conjugated π-system and symmetric substitution pattern (two trans-styryl groups at para positions) enable strong electronic delocalization, influencing nonlinear optical (NLO) properties like hyperpolarizability. Computational studies show that the electron-withdrawing/donating nature of substituents (e.g., carboxyl groups in analogs) modulates charge transfer efficiency, critical for applications in sensing or optoelectronics .
Q. What experimental methods validate thermodynamic properties like melting/boiling points for this compound?
Key techniques include:
- Differential Scanning Calorimetry (DSC): Measures melting points (e.g., reported values range: 256.07–256.12 K ).
- Ebulliometry or Gas Chromatography (GC): Determines boiling points (e.g., discrepancies from 477.65 K to 483.52 K ).
- Critical Temperature (Tc) Analysis: Reported as 794.15 K via high-pressure calorimetry . Always cross-validate using standardized protocols to address measurement variability (e.g., calibration with NIST reference materials).
Advanced Research Questions
Q. How do basis set choices (e.g., 6-31G vs. polarized sets) affect hyperpolarizability calculations?
Basis sets with polarization functions (e.g., 6-31G**) significantly improve accuracy by capturing electron density distortions. For example:
Q. How can contradictions in thermodynamic data (e.g., boiling points) be resolved?
Discrepancies (e.g., Tboil ranging ±6 K) arise from purity, instrumentation, or calibration errors. Strategies include:
- Statistical aggregation: Weight data by measurement precision (e.g., TRC-assigned uncertainties ).
- Replicate experiments: Use inert atmospheres to prevent decomposition during vapor pressure measurements .
- Reference meta-analysis: Compare with structurally similar compounds (e.g., distyrylbiphenyl derivatives ).
Q. What is the impact of electron correlation (MP2 vs. DFT) on computed NLO properties?
Electron correlation (e.g., MP2) refines hyperpolarizability (β) values by accounting for dynamic interactions. For example:
- B3LYP/6-31G: βy dominates βmolec due to charge-transfer asymmetry.
- MP2/6-31G: Reduces overestimation of β components by 10–22% compared to Hartree-Fock . Prioritize MP2 for systems lacking experimental benchmarks .
Q. What photochemical mechanisms are plausible for derivatives under UV irradiation?
Analogous to sulfonyloxy derivatives ( ), potential pathways include:
- S-O Cleavage: Generates radical intermediates (e.g., phenylethenyl radicals).
- Fries Rearrangement: Forms ortho-/para-substituted products via solvent-cage escape.
- Acid Generation: O2-mediated oxidation yields carboxylic acids, detectable via HPLC or GC-MS . Use time-resolved spectroscopy to track transient species in acetonitrile or THF solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
